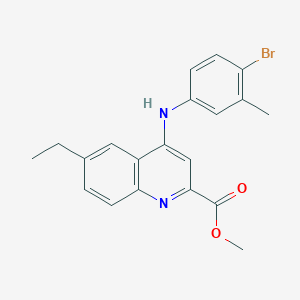![molecular formula C15H16N2O5S2 B2813032 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448059-42-4](/img/structure/B2813032.png)
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” is a derivative of thiophene . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Synthesis Analysis
Based on the modification of natural products and the active substructure splicing method, a series of new N - (thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds were identified through 1 H NMR, 13 C NMR and HRMS spectra .Chemical Reactions Analysis
The synthesis of thiophene derivatives often involves condensation reactions. The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Aplicaciones Científicas De Investigación
Sulfonamide Inhibitors and Therapeutic Applications
Sulfonamide compounds, which include N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, are a significant class of synthetic antibiotics with bacteriostatic effects, used for the treatment of bacterial infections. Beyond their antibacterial applications, these compounds have been explored for their therapeutic potential in various conditions. Sulfonamides like the mentioned compound are utilized in drugs targeting conditions such as HIV (as protease inhibitors), cancer, Alzheimer’s disease, glaucoma, and inflammation, showcasing their versatility as pharmaceutical agents. This wide range of applications highlights the ongoing interest in sulfonamide compounds for drug development across different diseases, including those related to antimicrobial resistance and chronic conditions. The integration of sulfonamide functional groups into pharmaceuticals has led to the development of a variety of drugs offering significant therapeutic benefits in clinical settings (Gulcin & Taslimi, 2018).
Environmental Impact and Removal Techniques
With the widespread use of sulfonamides, including this compound, their presence in the environment has raised concerns regarding their impact on ecosystems and potential human health risks. Research indicates that sulfonamides persist in various environmental matrices, including water bodies and soil, leading to the development of antimicrobial resistance among microbial populations. This has necessitated the exploration of cleaner and more efficient removal techniques to mitigate their environmental impact. Techniques such as advanced oxidation processes and adsorption have been studied for their efficacy in removing sulfonamides from aqueous solutions, aiming to reduce their persistence and toxicity in the environment (Prasannamedha & Senthil Kumar, 2020).
Direcciones Futuras
Thiophene derivatives are significant lead compounds that can be used for further structural optimization . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propiedades
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-15(19,13-4-3-7-23-13)9-16-24(20,21)10-5-6-12-11(8-10)17(2)14(18)22-12/h3-8,16,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGZUKGUZGNKHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2C)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2812949.png)



![N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2812958.png)
![Methyl 3-[benzyl({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl})amino]-2-methylpropanoate](/img/structure/B2812960.png)
![8-(4-ethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2812961.png)
![1-ethyl-3-methyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2812963.png)
![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2812964.png)

![8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl](/img/structure/B2812967.png)
![3-bromo-N-[2-(ethylsulfanyl)cyclopentyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2812968.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2812969.png)
